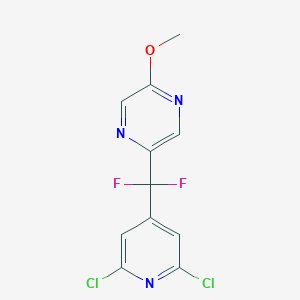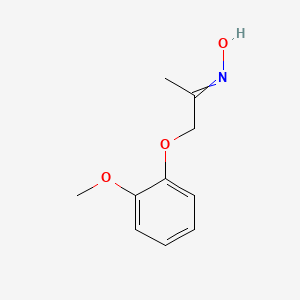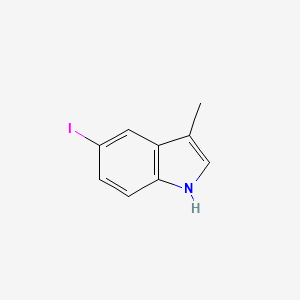
4-Trifluoromethylphenethyl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Trifluoromethyl)phenethyl Methanesulfonate is an organic compound with the molecular formula C10H11F3O3S. It is characterized by the presence of a trifluoromethyl group attached to a phenethyl moiety, which is further linked to a methanesulfonate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)phenethyl Methanesulfonate typically involves the reaction of 4-(Trifluoromethyl)phenethyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
CF3C6H4CH2CH2OH+CH3SO2Cl→CF3C6H4CH2CH2OSO2CH3+HCl
Industrial Production Methods
Industrial production of 4-(Trifluoromethyl)phenethyl Methanesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient stirring and temperature control to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
4-(Trifluoromethyl)phenethyl Methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The phenethyl moiety can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the phenethyl moiety.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted phenethyl derivatives, depending on the nucleophile used.
Oxidation: Oxidation of the phenethyl moiety can lead to the formation of carboxylic acids or ketones.
科学研究应用
4-(Trifluoromethyl)phenethyl Methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those containing trifluoromethyl groups.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nucleophilic substitution.
Industry: The compound is used in the production of agrochemicals and specialty chemicals due to its unique reactivity and stability.
作用机制
The mechanism of action of 4-(Trifluoromethyl)phenethyl Methanesulfonate primarily involves nucleophilic substitution reactions. The methanesulfonate group acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon atom in the phenethyl moiety. This results in the formation of new carbon-nucleophile bonds and the release of methanesulfonic acid as a byproduct.
相似化合物的比较
Similar Compounds
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)benzyl alcohol
- 4-(Trifluoromethyl)phenylacetic acid
Uniqueness
4-(Trifluoromethyl)phenethyl Methanesulfonate is unique due to the presence of both a trifluoromethyl group and a methanesulfonate group. This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers enhanced leaving group ability and increased resistance to hydrolysis, which are advantageous in various chemical reactions.
属性
分子式 |
C10H11F3O3S |
|---|---|
分子量 |
268.25 g/mol |
IUPAC 名称 |
2-[4-(trifluoromethyl)phenyl]ethyl methanesulfonate |
InChI |
InChI=1S/C10H11F3O3S/c1-17(14,15)16-7-6-8-2-4-9(5-3-8)10(11,12)13/h2-5H,6-7H2,1H3 |
InChI 键 |
SKUSNIXIBFEGSU-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OCCC1=CC=C(C=C1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![O-[(3-Fluoro-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13696035.png)

![3-[[1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-(5-methyl-2,4-dioxopyrimidin-1-yl)propan-2-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13696044.png)

![4-(4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-11-yl)pyridin-2-amine](/img/structure/B13696056.png)
![(S)-3-[(Ethylsulfonyl)methyl]pyrrolidine](/img/structure/B13696072.png)

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile](/img/structure/B13696080.png)

![N-[2-(4,4-Difluoro-1-piperidyl)-6-methyl-4-pyrimidinyl]-4-iodo-2-(6-azaspiro[2.5]octan-6-yl)benzamide](/img/structure/B13696090.png)


